Predicted Lipophilicity Advantage Over the 4-Chloro Analog for Membrane Penetration
The target compound's computed XLogP3-AA of 4.3 [1] is 0.8 log units higher than the 4-chloro analog (XLogP3 ~3.5 for C15H11ClO3S) [2], reflecting the greater lipophilicity of the difluoromethoxy group compared to chlorine. This difference is relevant for passive membrane permeability, as compounds with XLogP between 3 and 5 are considered optimal for CNS penetration, while lower values favor peripheral restriction [3]. The increased lipophilicity may enhance the compound's partitioning into the hydrophobic allosteric pocket at the caspase-7 dimer interface, where the 4-chloro analog (compound 6 in Vance et al., 2017) achieves an IC50 of 637 µM and a ligand efficiency of 0.26 kcal mol⁻¹ HA⁻¹ [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid: XLogP3 ≈ 3.5 (estimated from C15H11ClO3S) |
| Quantified Difference | ΔXLogP ≈ +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); comparator estimated from molecular formula |
Why This Matters
A higher XLogP indicates superior predicted membrane permeability, which may translate to improved cellular target engagement in intact-cell caspase-7 inhibition assays compared to the less lipophilic 4-chloro analog.
- [1] PubChem Compound Summary: 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid, CID 2341481. Computed XLogP3-AA value. View Source
- [2] PDBeChem Ligand Dictionary: 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (8YJ). View Source
- [3] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
- [4] Vance, N.R.; Gakhar, L.; Spies, M.A. Allosteric Tuning of Caspase-7: A Fragment-Based Drug Discovery Approach. Angew. Chem. Int. Ed. 2017, 56, 14443–14447. Compound 6 data in Table 1. View Source
